[(2,4-Dimethoxyphenyl)methyl](2-methylpropyl)amine
Description
(2,4-Dimethoxyphenyl)methylamine is a secondary amine featuring a 2,4-dimethoxyphenylmethyl group attached to a 2-methylpropyl (isobutyl) amine chain. Its molecular formula is C₁₃H₂₁NO₂, with a molecular weight of 223.31 g/mol. The compound’s structure includes two methoxy (-OCH₃) groups at positions 2 and 4 of the phenyl ring, contributing to its electronic and steric properties. The isobutyl chain introduces branching, which may enhance lipophilicity compared to linear alkylamines. This compound is primarily used in research and development, with applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-5-6-12(15-3)7-13(11)16-4/h5-7,10,14H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIYSGREOWWVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methylpropylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 2,4-dimethoxybenzaldehyde is reduced to form the corresponding amine. This reaction is usually carried out under mild conditions using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of (2,4-Dimethoxyphenyl)methylamine may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s psychoactive properties make it a subject of interest in neurochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly those involving serotonin and dopamine. The compound may bind to receptors or inhibit the reuptake of these neurotransmitters, leading to altered neuronal activity and psychoactive effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2,4-Dimethoxyphenyl)methylamine with structurally related compounds, focusing on molecular features and inferred properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Phenyl Substituents | Amine Chain |
|---|---|---|---|---|
| (2,4-Dimethoxyphenyl)methylamine (Target) | C₁₃H₂₁NO₂ | 223.31 | 2,4-dimethoxy | 2-methylpropyl (isobutyl) |
| (4-Ethoxyphenyl)methylamine | C₁₃H₂₁NO | 207.31 | 4-ethoxy | 2-methylpropyl |
| [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine | C₁₅H₂₅NO₂ | 251.37 | 3-methoxy, 4-(2-methylpropoxy) | Propyl (linear) |
| {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine | C₂₀H₂₅NO₂ | 319.42* | 4-benzyloxy, 3-methoxy | 2-methylpropyl |
| (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine | C₁₄H₂₁NO₂ | 235.33 | 2,4-dimethoxy | 1-cyclopropylethyl (rigid chain) |
Key Comparative Analysis
Substituent Effects on the Phenyl Ring: The target compound has two methoxy groups at positions 2 and 4, which are electron-donating and increase the ring’s electron density. This contrasts with (4-Ethoxyphenyl)methylamine , which has a single ethoxy group. In [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine , the 2-methylpropoxy group at position 4 adds significant steric bulk compared to methoxy, likely reducing binding affinity in sterically sensitive environments.
Amine Chain Structure :
- The target’s isobutyl chain (2-methylpropyl) is branched, enhancing lipophilicity and membrane permeability compared to the linear propyl chain in .
- (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine replaces the isobutyl group with a rigid cyclopropylethyl chain. Cyclopropane’s planar structure may restrict conformational flexibility, affecting interactions with biological targets.
Physicochemical Properties: The target compound (MW 223.31) is lighter than {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine (MW 319.42), which has a benzyloxy group.
Safety and Handling :
- Methyl(2-methylpropyl)amine (a component of the target) is associated with skin and eye irritation . The target’s larger size and aromatic groups may alter its toxicity profile, necessitating specialized handling during synthesis.
Research Implications
- Pharmacological Potential: The target’s dual methoxy groups and branched amine chain make it a candidate for studying serotonin receptor modulation, where methoxy-substituted arylalkylamines are common .
- Synthetic Complexity : The target’s synthesis likely involves alkylation of 2,4-dimethoxybenzyl halides with 2-methylpropylamine, a method analogous to fluorinated amine syntheses described in .
Biological Activity
(2,4-Dimethoxyphenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key features include:
- A dimethoxyphenyl group that enhances lipophilicity.
- An amine functional group, which is crucial for its biological interactions.
The biological activity of (2,4-Dimethoxyphenyl)methylamine is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter activity.
- Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways, potentially altering cellular functions and signaling processes.
Biological Activities
Preliminary studies have indicated a range of biological activities associated with (2,4-Dimethoxyphenyl)methylamine:
- Antimicrobial Activity : Research suggests that compounds with similar structures exhibit antibacterial properties against gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimal inhibitory concentrations (MICs) for these bacteria are reported to be within the range of 4-32 μg/mL .
- Cytotoxicity : Initial assessments indicate that this compound may possess cytotoxic effects on cancer cell lines while exhibiting low toxicity towards normal mammalian cells. This selectivity is crucial for potential therapeutic applications .
Case Studies and Research Findings
-
Antibacterial Efficacy : A study evaluated various derivatives similar to (2,4-Dimethoxyphenyl)methylamine for their antibacterial efficacy. Compounds showed promising results against resistant strains like MRSA, with some exhibiting submicromolar activity .
Compound Target Bacteria MIC (μg/mL) 5m S. aureus 4 5n MRSA 8 5p E. coli 16 - Mechanistic Insights : Further investigations revealed that the antibacterial action involved compromising bacterial cell membrane integrity, leading to cell lysis and death. This mechanism was confirmed through time-kill kinetic studies showing significant bactericidal effects at elevated concentrations .
- Pharmacokinetic Properties : Studies on ADME (Absorption, Distribution, Metabolism, Excretion) properties indicate that (2,4-Dimethoxyphenyl)methylamine adheres to Lipinski's rule of five, suggesting favorable oral bioavailability and moderate absorption rates when administered orally .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
